N-(4-chlorobenzyl)-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide
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Overview
Description
N-[(4-CHLOROPHENYL)METHYL]-2-(7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of benzopyrone compounds known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . This particular compound is characterized by the presence of a chlorophenyl group and a methoxy-methyl-chromenyl moiety, which contribute to its unique chemical and biological properties.
Preparation Methods
The synthesis of N-[(4-CHLOROPHENYL)METHYL]-2-(7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE typically involves the reaction of 7-amino-4-methylcoumarin with organic halides. The process begins with the preparation of 7-amino-4-methylcoumarin, which is then reacted with 4-chlorobenzyl chloride under basic conditions to form the desired product . The reaction conditions often include the use of solvents such as acetone and catalysts like potassium carbonate to facilitate the reaction. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N-[(4-CHLOROPHENYL)METHYL]-2-(7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
N-[(4-CHLOROPHENYL)METHYL]-2-(7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference compound in analytical chemistry.
Medicine: Due to its biological activities, it is investigated for potential use in drug development, particularly for its anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-2-(7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE involves its interaction with specific molecular targets within cells. The compound can inhibit the activity of certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. For example, its anticancer activity may be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting key regulatory proteins involved in cell survival and proliferation .
Comparison with Similar Compounds
N-[(4-CHLOROPHENYL)METHYL]-2-(7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE can be compared with other coumarin derivatives such as:
Warfarin: An anticoagulant that inhibits vitamin K epoxide reductase, preventing blood clot formation.
Dicoumarol: Another anticoagulant that acts similarly to warfarin.
7-Hydroxy-4-methylcoumarin: A simpler coumarin derivative with antimicrobial properties.
The uniqueness of N-[(4-CHLOROPHENYL)METHYL]-2-(7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other coumarin derivatives.
Properties
Molecular Formula |
C20H18ClNO4 |
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Molecular Weight |
371.8 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetamide |
InChI |
InChI=1S/C20H18ClNO4/c1-12-16-8-7-15(25-2)9-18(16)26-20(24)17(12)10-19(23)22-11-13-3-5-14(21)6-4-13/h3-9H,10-11H2,1-2H3,(H,22,23) |
InChI Key |
JMDDEPUFUGQTCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CC(=O)NCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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